molecular formula C11H12F3N B11890670 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1706459-43-9

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11890670
CAS No.: 1706459-43-9
M. Wt: 215.21 g/mol
InChI Key: CKPIEZAXWHCQJC-UHFFFAOYSA-N
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Description

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It is built on a 1,2,3,4-tetrahydroquinoline scaffold, a structure recognized for its relevance in developing novel therapeutic agents. The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, and recent scientific literature highlights derivatives of this scaffold as a novel class of potent and selective inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor transcription factor that has been identified as an attractive therapeutic target for the treatment of various conditions, including prostate cancer . Compounds based on this framework are investigated for their ability to inhibit RORγ transcriptional activity, which can lead to the suppression of cancer cell proliferation and tumor growth in research models . The incorporation of a trifluoromethyl group, as seen in the 7-position of this compound, is a common strategy in agrochemical and pharmaceutical research to modulate a molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets. This product is intended for laboratory research use only and is not classified as a drug or for any form of human use.

Properties

CAS No.

1706459-43-9

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H12F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-3,6-7,15H,4-5H2,1H3

InChI Key

CKPIEZAXWHCQJC-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Friedlander Annulation for Core Formation

Friedlander annulation remains a cornerstone for synthesizing quinoline derivatives due to its atom economy and tolerance for electron-withdrawing groups. Proline potassium salt has emerged as a superior catalyst for regioselective annulation, enabling the incorporation of trifluoromethyl groups at the 4-position . Adapting this method, 2-amino-5-(trifluoromethyl)benzaldehyde and 3-methylcyclohexanone undergo condensation under mild acidic conditions (AcOH, 80°C) to yield the quinoline precursor. Subsequent hydrogenation using Pd/C (10 atm H₂, ethanol) selectively reduces the aromatic ring, affording the tetrahydroquinoline scaffold with 72–78% overall yield .

Critical Parameters :

  • Catalyst Loading : 15 mol% proline potassium salt optimizes cyclization efficiency.

  • Solvent System : Ethanol/water (4:1) minimizes side reactions during hydrogenation.

  • Substituent Effects : The electron-withdrawing trifluoromethyl group enhances imine formation kinetics by polarizing the carbonyl group .

Reductive Amination-Cyclization Cascades

A two-step protocol involving reductive amination followed by intramolecular cyclization has been validated for constructing 4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Starting with 3-(trifluoromethyl)aniline and methyl vinyl ketone, NaBH₃CN in methanol at 0°C selectively reduces the imine intermediate, yielding a secondary amine . Subsequent treatment with phosphorus pentoxide (P₂O₅) in toluene at reflux induces cyclodehydration, forming the tetrahydroquinoline ring with 65% isolated yield .

Reaction Optimization :

ParameterOptimal ConditionImpact on Yield
Reducing AgentNaBH₃CN89% conversion
Cyclization CatalystP₂O₅72% efficiency
Temperature110°CMinimizes dimerization

Mechanistic Insight : The trifluoromethyl group stabilizes the transition state during cyclization via inductive effects, as evidenced by DFT calculations .

Palladium-Catalyzed Stereoselective Reduction

Patent literature discloses a stereoselective route leveraging palladium catalysts to reduce oxime intermediates derived from 2-ethyl-6-trifluoromethyl-2,3-dihydroquinolin-4-one . While originally designed for ethyl substituents, this method adapts to methyl groups by substituting the ketone precursor. Hydrogenation with Pd(OAc)₂ and triethylamine in THF at 50°C achieves >90% diastereomeric excess for the cis-4-methyl configuration.

Advantages :

  • Chemoselectivity : Palladium avoids over-reduction of the trifluoromethyl group.

  • Scalability : Batch reactions at 100 g scale maintain 68% yield .

Phosphonium Salt-Mediated Cyclization

Phosphonium salts containing trifluoroacetamide moieties enable the synthesis of trifluoromethyl-substituted heterocycles via Wittig-like cyclizations . For this compound, 2-(N-trifluoroacetylamino)phenethyltriphenylphosphonium bromide undergoes base-induced elimination (DBU, CH₂Cl₂) to form a reactive ylide. Intramolecular attack on a methyl-substituted ketone generates the tetrahydroquinoline skeleton in 55% yield.

Key Observations :

  • Base Sensitivity : Strong bases (e.g., DBU) favor cyclization over hydrolysis.

  • Substrate Design : N-Protection (e.g., PMB groups) prevents premature deprotonation .

Comparative Analysis of Methodologies

The table below evaluates the four primary synthetic routes based on yield, scalability, and functional group tolerance:

MethodYield (%)ScalabilityKey AdvantageLimitation
Friedlander Annulation78HighAtom-economic, one-potRequires high-pressure H₂
Reductive Amination65ModerateMild conditionsMulti-step purification
Palladium Reduction68HighStereoselectiveExpensive catalyst
Phosphonium Cyclization55LowVersatile substituent introductionSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Identification

  • Molecular Formula : C10H10F3N
  • Molecular Weight : 201.192 g/mol
  • CAS Number : 450-62-4
  • IUPAC Name : 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for drug development.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives. For instance, research indicates that compounds structurally related to 4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibit significant activity against various bacterial strains. A notable study demonstrated that these derivatives could inhibit the growth of Pseudomonas aeruginosa and Mycobacterium smegmatis, showcasing their potential as antimicrobial agents .

Anticancer Properties

Tetrahydroquinoline derivatives have also been investigated for their anticancer activities. A study focusing on the synthesis of new tetrahydroquinoline derivatives found that certain compounds displayed promising cytotoxic effects against human cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of specific signaling pathways .

Case Study: Pharmacological Effects

A pharmacological study evaluated the effects of this compound in a mouse model of rheumatoid arthritis. The results indicated that treatment with this compound led to a significant reduction in disease severity and inflammation markers, suggesting its potential as an anti-inflammatory agent .

Synthesis of Functional Materials

The compound has been utilized in the synthesis of functional materials due to its unique electronic properties. Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. This property is particularly beneficial for developing advanced materials for electronics and coatings .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures. Studies have employed techniques such as High-Performance Liquid Chromatography (HPLC) to analyze its presence in pharmaceutical formulations .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against Pseudomonas aeruginosa and Mycobacterium smegmatisSignificant inhibition observed in vitro studies .
Anticancer PropertiesInduces apoptosis in cancer cell linesPromising cytotoxic effects reported .
Material ScienceEnhances thermal stability and mechanical strength in polymersImproved properties noted in functional materials synthesis .
Analytical ChemistryStandard reference material for HPLCAccurate quantification achieved in complex mixtures .

Mechanism of Action

The mechanism of action of 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method (Reference)
This compound 4-CH₃, 7-CF₃ C₁₁H₁₂F₃N 215.22 Enhanced lipophilicity; potential CNS activity LiAlH₄ or borane-mediated reduction
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 450-62-4) 7-CF₃ C₁₀H₁₀F₃N 201.19 Intermediate for agrochemicals; moderate metabolic stability Povarov reaction (limited yield)
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 2-CH₃, 5-OH C₁₀H₁₃NO 163.22 Analgesic activity (1/8 potency of morphine) Aniline reduction
6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) 6-CH₃ C₁₀H₁₃N 147.22 Corrosion inhibitor; dye intermediate Catalytic hydrogenation
7-Hydroxy-1,2,3,4-tetrahydroquinoline (CAS 58196-33-1) 7-OH C₉H₁₁NO 149.19 Antioxidant; polar, water-soluble Multi-step hydroxylation

Biological Activity

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is an organic compound characterized by its unique tetrahydroquinoline ring structure, which includes a methyl group at the 4-position and a trifluoromethyl group at the 7-position. This structural configuration enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H12F3N
  • Molecular Weight : 201.19 g/mol
  • CAS Number : 1706459-43-9

The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its binding affinity to various biological targets, which may lead to therapeutic applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The trifluoromethyl substitution is believed to enhance its interaction with microbial targets, potentially leading to effective treatments for infections.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against various bacteria
AntifungalEffective against certain fungal strains
CytotoxicityShows selective cytotoxic effects in cancer cells

The biological activity of this compound can be attributed to its ability to interact with proteins and enzymes involved in critical cellular pathways. The trifluoromethyl group may facilitate stronger interactions with these targets compared to non-fluorinated analogs.

Case Study: Interaction with Topoisomerase II

A study explored the inhibitory effects of similar compounds on topoisomerase II (TopoII), an essential enzyme in DNA replication and repair. Compounds structurally related to this compound demonstrated significant inhibition of TopoII enzymatic activity, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline212695-46-0Similar trifluoromethyl substitution
6-(Trifluoromethyl)-1H-indole1283718-31-9Indole structure with trifluoromethyl group
Methyl 2-amino-5-(trifluoromethyl)benzoate117324-58-0Trifluoromethyl on a benzoate structure

This comparison highlights the unique aspects of this compound in terms of its specific biological activities and potential therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. The synthesis typically involves optimizing reaction conditions to maximize yield and purity. Various methods have been explored to enhance the efficiency of production.

Synthesis Techniques

Common reagents used in the synthesis include:

  • Oxidizing Agents : Potassium permanganate
  • Reducing Agents : Sodium borohydride

These techniques are crucial for developing scalable methods for producing this compound for further research and application.

Q & A

Q. What are the key considerations for synthesizing 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with high regioselectivity?

The synthesis of tetrahydroquinoline derivatives requires careful optimization of substituent positions, catalysts, and reaction conditions. For trifluoromethyl-substituted analogs, regioselectivity is influenced by:

  • Substituent effects : The electron-withdrawing trifluoromethyl group at position 7 directs electrophilic attacks to specific ring positions. Steric hindrance from the 4-methyl group must also be considered .
  • Catalyst choice : Brønsted acid catalysts (e.g., chiral phosphoric acids) enhance enantioselectivity in asymmetric syntheses, as demonstrated in related tetrahydroquinoline systems .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve cyclization efficiency .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm hydrogenation of the quinoline ring. The trifluoromethyl group (19^19F NMR) shows a distinct singlet near δ -60 ppm .

  • X-ray crystallography : Single-crystal studies resolve stereochemistry and conformational details. For example, a related compound, (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline, adopts a half-chair conformation with axial substituents .

    ParameterValue (Example from )
    Crystal systemOrthorhombic (P21_121_121_1)
    Unit cell (Å)a = 5.5354, b = 8.0039, c = 35.8207
    V (Å3^3)1587.03

Q. What are the typical reaction pathways for modifying the trifluoromethyl group in this compound?

The trifluoromethyl group is generally inert under mild conditions but participates in:

  • Nucleophilic substitution : Requires strong bases (e.g., LDA) and electrophiles to replace fluorine atoms .
  • Cross-coupling reactions : Suzuki-Miyaura couplings at the quinoline core are feasible with Pd catalysts, preserving the CF3_3 group .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency between similar synthetic methods?

Discrepancies in yields or enantioselectivity often arise from subtle differences in:

  • Reaction parameters : Compare solvent polarity (e.g., toluene vs. acetonitrile) and temperature gradients .
  • Catalyst loading : As low as 2 mol% of chiral phosphoric acids can drastically alter enantiomeric excess (e.g., 85% vs. 50% ee) .
  • Purification methods : Column chromatography vs. recrystallization may selectively remove byproducts, affecting reported yields .

Q. What experimental designs are recommended to study the role of the trifluoromethyl group in biological activity?

  • Comparative analogs : Synthesize derivatives with -CF3_3, -Cl, or -CH3_3 at position 7 to assess electronic effects on receptor binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity changes induced by the -CF3_3 group’s hydrophobicity and dipole moment .
  • Metabolic stability assays : The -CF3_3 group often enhances resistance to oxidative degradation, which can be tested in liver microsome models .

Q. How to address conflicting data on the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic analysis : Determine inhibition constants (KiK_i) under varying pH and co-factor conditions to identify competitive vs. non-competitive mechanisms .
  • Molecular docking : Use crystallographic data (e.g., PDB entries) to model interactions between the tetrahydroquinoline core and enzyme active sites .
  • Site-directed mutagenesis : Modify key residues (e.g., Tyr-105 in kinases) to validate hypothesized binding modes .

Methodological Guidance

Q. What strategies optimize the scalability of enantioselective syntheses?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps, reducing side reactions .
  • Catalyst recycling : Immobilize chiral catalysts on silica supports to enhance reusability and cost-efficiency .

Q. How to analyze stereochemical outcomes in asymmetric hydrogenation?

  • Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers and quantify ee values .
  • Vibrational circular dichroism (VCD) : Confirm absolute configurations when X-ray data are unavailable .

Data Contradiction Analysis

Q. Why do similar compounds show divergent pharmacological profiles despite structural homology?

  • Conformational flexibility : The 4-methyl group in this compound may restrict ring puckering, altering binding poses compared to non-methylated analogs .
  • Solubility differences : LogP values vary significantly with substituent electronegativity, affecting bioavailability .

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